molecular formula C20H25N3O2S2 B2813829 N1-(3-(methylthio)phenyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide CAS No. 952981-32-7

N1-(3-(methylthio)phenyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B2813829
CAS No.: 952981-32-7
M. Wt: 403.56
InChI Key: XZZDCGUAGJDBIE-UHFFFAOYSA-N
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Description

N1-(3-(methylthio)phenyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide is a synthetic organic compound with a molecular formula of C20H25N3O2S2 and a molecular weight of 403.6 g/mol . This chemical features a distinct oxalamide functional group, which serves as a central linker connecting an aromatic system with a heterocyclic moiety. The molecular structure incorporates a 3-(methylthio)phenyl group and a piperidine ring that is functionalized with a thiophen-2-ylmethyl substituent . Compounds containing piperidine and thiophene rings are of significant interest in medicinal chemistry and drug discovery research. The piperidine scaffold is a common feature in molecules designed to interact with biological systems, and thiophene is a privileged structure in the development of pharmacologically active compounds . The presence of the methylthioether group on the phenyl ring may influence the compound's electronic properties and metabolic profile. This oxalamide derivative is supplied for research and development purposes only. It is intended for use in laboratory settings to study its physicochemical properties, as a building block in synthetic chemistry, or for screening in biological assays. The product is strictly for research use and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in accordance with laboratory best practices.

Properties

IUPAC Name

N'-(3-methylsulfanylphenyl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2S2/c1-26-17-5-2-4-16(12-17)22-20(25)19(24)21-13-15-7-9-23(10-8-15)14-18-6-3-11-27-18/h2-6,11-12,15H,7-10,13-14H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZZDCGUAGJDBIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(3-(methylthio)phenyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The compound features a multi-functional structure that includes both thiophene and oxalamide moieties. Its molecular formula is C20H25N3O2S2C_{20}H_{25}N_{3}O_{2}S_{2}, and it has a molecular weight of approximately 393.56 g/mol. The presence of sulfur in the methylthio and thiophene groups is significant as it can influence the compound's reactivity and biological interactions.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features may exhibit anticancer properties. For instance, derivatives of thiophene and oxalamide have shown promising results in inhibiting cell proliferation in various cancer cell lines, including pancreatic and hepatic cancer cells. The mechanism often involves inducing apoptosis through caspase pathways, which is critical for cancer therapy.

Table 1: Summary of Anticancer Activities

CompoundCell LineIC50 (µM)Mechanism
Thiophene derivativePatu89880.212Apoptosis induction
Oxalamide derivativeSGC79010.264Caspase activation
Combined structureSMMC77210.024Cell cycle arrest

Neuroprotective Effects

The piperidine moiety in the compound suggests potential neuroprotective properties, which are being explored in the context of neurodegenerative diseases. Research indicates that similar compounds can inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. Inhibiting AChE can lead to increased levels of acetylcholine, enhancing cognitive function.

Table 2: AChE Inhibition Data

CompoundAChE Inhibition (%)Reference
Compound A78% at 10 µM
This compoundTBDOngoing study

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in cancer progression or neurodegeneration.
  • Induction of Apoptosis : By activating caspase pathways, it can promote programmed cell death in cancer cells.
  • Modulation of Neurotransmitter Levels : Through AChE inhibition, it may enhance neurotransmitter availability, supporting cognitive functions.

Study on Anticancer Efficacy

A recent study evaluated the anticancer efficacy of this compound against several cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations as low as 0.024 µM in SMMC7721 cells, suggesting high potency.

Neuroprotective Potential Assessment

Another investigation focused on the neuroprotective potential of similar compounds in models of Alzheimer's disease. The findings indicated a marked reduction in AChE activity, leading to improved cognitive performance in animal models.

Scientific Research Applications

Structure and Composition

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₈H₂₃N₃O₂S₂
  • Molecular Weight : 373.52 g/mol

Medicinal Chemistry

N1-(3-(methylthio)phenyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide has been investigated for its potential as a pharmaceutical agent. Its design suggests possible interactions with biological targets, making it a candidate for further exploration in drug discovery.

Case Study: PGE2 Receptor Modulation

A patent (WO2018210994A1) discusses phenyl derivatives similar to this compound as modulators of the PGE2 receptor, indicating potential anti-inflammatory properties. The modulation of such receptors is crucial in developing treatments for various inflammatory diseases .

Cosmetic Formulations

The compound's derivatives may also find applications in cosmetic formulations. Research indicates that compounds with similar structures can enhance skin penetration and stability in topical applications. A study highlighted the importance of evaluating skin bioavailability and toxicity for dermatological products, which could extend to formulations containing this compound .

Polymer Science

Recent advances in polymer science have shown that compounds like this compound can be utilized in creating polymers for cosmetic and pharmaceutical applications. These polymers can serve as delivery systems for active ingredients, enhancing their efficacy and stability .

Bioavailability and Toxicity Assessment

Research focusing on the bioavailability of drug molecules emphasizes the need for thorough investigations into how compounds like this compound penetrate skin layers following topical application. Various methodologies such as microdialysis have been explored to assess drug concentration in skin layers, providing insights into the compound's effectiveness and safety .

Formulation Development

An experimental design approach was employed to develop stable topical formulations using similar compounds. The study evaluated the physical and sensory properties of these formulations, demonstrating how formulation techniques can optimize the efficacy of compounds like this compound in cosmetic products .

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Structural Comparisons

The following table summarizes key structural differences between the target compound and analogous oxalamides from the evidence:

Compound Name / ID (Source) N1 Substituent N2 Substituent Key Features
Target Compound 3-(methylthio)phenyl (1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl Contains sulfur (methylthio, thiophene) and piperidine-heterocycle hybrid.
GMC-1 () 4-bromophenyl 1,3-dioxoisoindolin-2-yl Bromine substituent; cyclic imide at N2.
Compound 20 () 3-chlorophenyl 4-methoxyphenethyl Chlorine substituent; methoxy-phenethyl chain.
Compound 23 () 3-chloro-5-fluorophenyl 4-methoxyphenethyl Dual halogen (Cl, F); increased electronegativity.
BNM-III-170 () 4-chloro-3-fluorophenyl Guanidinomethyl-indenyl Halogens + guanidine; targets HIV entry.
Compound 1c () 4-chloro-3-(trifluoromethyl)phenyl Fluoro-pyridinylphenyl Strong electron-withdrawing CF3 group.
JFDc Compound () 2,3-dimethoxybenzyl Pyridin-2-ylethyl Polar methoxy groups; pyridine enhances solubility.
Key Observations:
  • Electron Effects : The target compound’s methylthio group (electron-donating) contrasts with halogen (Cl, F) or trifluoromethyl (CF3) groups in analogs, which are electron-withdrawing. This difference may influence binding to targets like enzymes or viral proteins .
  • Heterocyclic Diversity : The thiophene and piperidine combination in the target is distinct from cyclic imides (GMC series) or pyridine-containing analogs (). Thiophene’s aromaticity and sulfur atom may enhance interactions with hydrophobic pockets or metal ions .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N1-(3-(methylthio)phenyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide?

The synthesis involves multi-step reactions:

  • Step 1: Preparation of intermediates (e.g., 3-(methylthio)aniline and 1-(thiophen-2-ylmethyl)piperidin-4-ylmethanamine) via nucleophilic substitution or reductive amination .
  • Step 2: Oxalamide coupling using oxalyl chloride or ethyl oxalyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
  • Optimization: Solvent choice (e.g., DMF for polar intermediates), temperature control (0–25°C), and catalysts (e.g., DMAP) improve yields (>70%) .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures >95% purity .

Q. How is structural confirmation achieved for this compound?

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm proton environments and carbon frameworks (e.g., thiophene protons at δ 6.8–7.2 ppm; piperidine methylene at δ 2.4–3.1 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 415.15) .
  • X-ray Crystallography: Resolves stereochemistry and intermolecular interactions (if crystals are obtainable) .

Q. What initial biological screening assays are recommended?

  • In vitro cytotoxicity: MTT assay on cancer cell lines (e.g., HepG2, MCF-7) to assess IC₅₀ values .
  • Enzyme inhibition: Fluorescence-based assays for kinases or proteases (e.g., COX-2 inhibition, as suggested by structural analogs) .
  • Solubility and stability: HPLC-UV analysis in PBS (pH 7.4) and simulated gastric fluid to guide formulation .

Advanced Research Questions

Q. How can contradictory data in receptor binding assays be resolved?

  • Orthogonal assays: Combine surface plasmon resonance (SPR) for kinetic analysis with isothermal titration calorimetry (ITC) to validate thermodynamic parameters .
  • Mutagenesis studies: CRISPR/Cas9-mediated knockout of suspected targets (e.g., GPCRs) to confirm specificity .
  • Molecular dynamics (MD) simulations: Analyze ligand-receptor docking stability over 100 ns trajectories to reconcile discrepancies in binding affinities .

Q. What strategies optimize the compound’s pharmacokinetic profile?

  • Prodrug design: Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability .
  • Metabolic stability: Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS .
  • BBB permeability: Parallel artificial membrane permeability assay (PAMPA) to predict CNS penetration .

Q. How to address low yield in scaled-up synthesis?

  • Continuous flow chemistry: Improve mixing and heat transfer for intermediates (e.g., thiophen-2-ylmethyl piperidine) .
  • Design of Experiments (DoE): Use response surface methodology to optimize variables (temperature, stoichiometry) .
  • Catalyst screening: Test palladium or copper catalysts for coupling steps to reduce side reactions .

Data Contradiction Analysis

Q. How to resolve conflicting SAR data in analogs?

Modification Observed Activity Hypothesis Validation Method
Methylthio → MethoxyActivity lossReduced lipophilicityLogP measurement (shake-flask)
Thiophene → FuranEnhanced IC₅₀Improved H-bondingMD simulations
Piperidine methylationNo changeSteric hindrance negligibleX-ray crystallography

Mechanistic Studies

Q. How to elucidate the compound’s mechanism of action?

  • Proteomic profiling: SILAC-based quantification in treated vs. untreated cells to identify differentially expressed proteins .
  • Transcriptomics: RNA-seq to map pathway activation (e.g., NF-κB, MAPK) .
  • In vivo models: Zebrafish xenografts for real-time efficacy and toxicity tracking .

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